molecular formula C13H19NO2 B12647053 N-(4-Hydroxyphenyl)heptan-1-amide CAS No. 82568-63-6

N-(4-Hydroxyphenyl)heptan-1-amide

Cat. No.: B12647053
CAS No.: 82568-63-6
M. Wt: 221.29 g/mol
InChI Key: QJMZEFAKAHFNRX-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)heptan-1-amide is an organic compound with the molecular formula C13H19NO2. It is known for its unique structure, which includes a heptanamide chain attached to a hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxyphenyl)heptan-1-amide typically involves the reaction of 4-hydroxybenzoic acid with heptanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, resulting in the formation of the desired amide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyphenyl)heptan-1-amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Hydroxyphenyl)heptan-1-amide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Hydroxyphenyl)heptan-1-amide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby modulating biochemical processes. The hydroxyphenyl group plays a crucial role in binding to the active sites of enzymes, while the heptanamide chain influences the compound’s overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Hydroxyphenyl)heptan-1-amide stands out due to its specific chain length and the presence of a hydroxy group on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

82568-63-6

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-(4-hydroxyphenyl)heptanamide

InChI

InChI=1S/C13H19NO2/c1-2-3-4-5-6-13(16)14-11-7-9-12(15)10-8-11/h7-10,15H,2-6H2,1H3,(H,14,16)

InChI Key

QJMZEFAKAHFNRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=CC=C(C=C1)O

Origin of Product

United States

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